1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde 1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864235
InChI: InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17864235

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)-5-methyl-1h-pyrrole-2-carbaldehyde -

Specification

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C13H13NO2/c1-10-6-7-12(9-15)14(10)11-4-3-5-13(8-11)16-2/h3-9H,1-2H3
Standard InChI Key WMSTZZWPFYKIMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(N1C2=CC(=CC=C2)OC)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1-(3-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring containing one nitrogen atom. Key substituents include:

  • A 3-methoxyphenyl group at the 1-position, contributing aromaticity and electron-donating effects via the methoxy (-OCH3_3) substituent.

  • A methyl group at the 5-position, which enhances steric stability.

  • An aldehyde group at the 2-position, providing electrophilic reactivity for nucleophilic additions and condensations.

The IUPAC name, 1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde, reflects these substituents’ positions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2
Molecular Weight215.25 g/mol
IUPAC Name1-(3-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
CAS NumberNot publicly disclosed
Standard InChIInChI=1S/C13H13NO2/c1

Spectroscopic Features

While explicit spectroscopic data for this compound is limited in public literature, analogous pyrrole derivatives exhibit distinct signals in NMR and IR spectra:

  • 1^1H NMR: The aldehyde proton typically resonates near δ 9.7–10.0 ppm as a singlet. Aromatic protons from the methoxyphenyl group appear as multiplets between δ 6.5–7.5 ppm, while the methyl group on the pyrrole ring shows a singlet near δ 2.3–2.5 ppm .

  • IR Spectroscopy: Strong absorption bands for the aldehyde C=O stretch (~1680–1720 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) are expected.

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis method involves a cyclization reaction between 3-methoxybenzaldehyde, methylamine, and acetylacetone under acidic conditions. This one-pot procedure proceeds via the following steps:

  • Condensation: 3-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

  • Cyclization: Acetylacetone introduces the methyl group and facilitates pyrrole ring formation.

  • Oxidation: The aldehyde group is introduced at the 2-position through oxidative conditions.

Table 2: Synthesis Parameters

ParameterDetail
Starting Materials3-Methoxybenzaldehyde, Methylamine, Acetylacetone
CatalystProtic acid (e.g., HCl, H2_2SO4_4)
Temperature80–100°C
YieldNot reported

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety at the 2-position is highly electrophilic, enabling reactions such as:

  • Nucleophilic Addition: Amines react to form Schiff bases (RCH=NR’\text{RCH=NR’}), which are precursors to heterocyclic pharmaceuticals.

  • Condensation Reactions: Knoevenagel or Aldol condensations generate α,β-unsaturated carbonyl derivatives.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
Schiff Base FormationPrimary AminesImine Derivatives
Reductive AminationNaBH3_3CN, AminesSecondary Amines
Grignard AdditionRMgXAlcohols

Applications in Scientific Research

Medicinal Chemistry

The compound’s methoxyphenyl and aldehyde groups make it a promising scaffold for drug discovery:

  • Anticancer Agents: Analogous pyrrole-carbaldehydes exhibit cytotoxicity by inhibiting tubulin polymerization .

  • Antimicrobials: Schiff bases derived from such aldehydes show activity against Gram-positive bacteria and fungi.

Materials Science

  • Coordination Polymers: The aldehyde can coordinate to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks for gas storage.

  • Organic Electronics: Conjugated pyrrole derivatives are explored as semiconductors in organic field-effect transistors (OFETs).

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) could enable enantioselective synthesis of pyrrole derivatives, expanding access to stereochemically complex pharmaceuticals .

Computational Studies

Density functional theory (DFT) calculations predict the compound’s reactivity patterns, guiding the design of derivatives with enhanced bioactivity. For instance, the electron-donating methoxy group increases the aldehyde’s electrophilicity, favoring nucleophilic attacks at the carbonyl carbon.

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